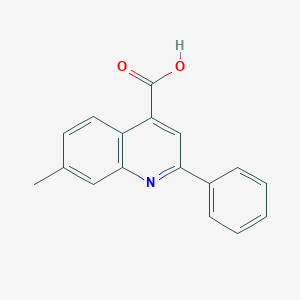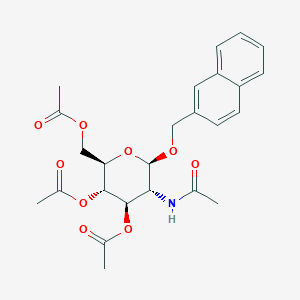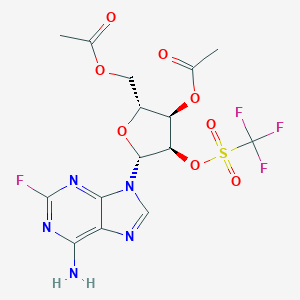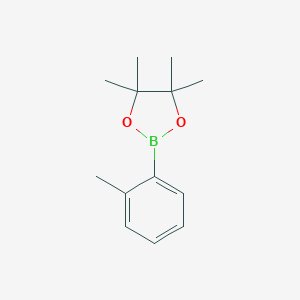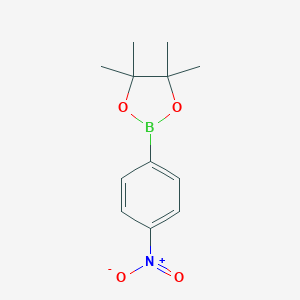
4,4,5,5-四甲基-2-(4-硝基苯基)-1,3,2-二氧杂硼环丁烷
描述
Synthesis Analysis
The synthesis of similar dioxaborolane compounds typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone or the addition of boronic esters to alkenes under catalytic conditions. For instance, compounds with closely related structures have been prepared through methodologies that emphasize the versatility and reactivity of the dioxaborolane moiety under various conditions, demonstrating the adaptability of this chemical framework for synthesis purposes (Coombs et al., 2006); (Fritschi et al., 2008).
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that the dioxaborolane ring typically adopts a twisted conformation, highlighting the structural intricacies of these compounds, which play a significant role in their chemical reactivity and interactions (Li & Wang, 2016).
Chemical Reactions and Properties
Dioxaborolane compounds engage in a variety of chemical reactions, including hydroboration and coupling reactions, which are fundamental to organic synthesis. The presence of the boron atom imparts unique reactivity patterns, allowing for the formation of organoboronate esters under catalytic conditions. This reactivity is leveraged in the synthesis of complex organic molecules, underscoring the compound's importance in synthetic chemistry (Fritschi et al., 2008).
Physical Properties Analysis
The physical properties of dioxaborolane compounds, such as solubility, boiling point, and stability, are crucial for their handling and application in chemical synthesis. These compounds are typically stable solids that exhibit good solubility in common organic solvents, facilitating their use in various organic reactions (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties of "4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane" and related compounds are defined by their reactivity and the potential for functionalization. The boron atom plays a pivotal role, engaging in reactions that expand the utility of these compounds in organic synthesis, especially in the formation of C-B bonds which are essential for boronic acid and ester derivatives (Huang et al., 2021).
科学研究应用
- Crystallography and Material Sciences
- This compound has been studied in the field of crystallography . A tetrazolyl-substituted nitronyl nitroxide radical was prepared in pure crystalline form . The single-crystal X-ray data showed intra- and inter-molecular hydrogen bonds formed between NH groups of the tetrazole cycles and O atoms of the paramagnetic moieties .
- The intermolecular H-bonds connect the molecules forming chains along the a-axis . There are short intermolecular contacts between the O atoms and between the O and C atoms of the nitronyl nitroxide moieties within the chain .
- The spin-unrestricted broken-symmetry calculations predicted a sufficient ferromagnetic interaction (J ≈ 20 cm –1) between the adjacent radicals inside the chain, but a weak antiferromagnetic interaction (− J ≤0.2 cm −1) between the nearest radicals belonging to the different chains .
- This revealed a rare case when stable radicals, the tetrazolyl-substituted nitronyl nitroxides, are ordered into ferromagnetic chains .
-
Organic Synthesis
- This compound has been used in organic synthesis . It was involved in a reaction with 4-bromoanisole to obtain pinacol arylboronates with high chemoselectivity . A large variety of substrates was tested and it was concluded that the catalyst presents a high tolerance for different functional groups of the substrate .
-
Chemical Production
-
Catalysis
- This compound has been used in catalysis . It was involved in a reaction with 4-bromoanisole to obtain pinacol arylboronates with high chemoselectivity . A large variety of substrates was tested and it was concluded that the catalyst presents a high tolerance for different functional groups of the substrate .
-
Chemical Production
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWACRUAJXZANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378550 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
CAS RN |
171364-83-3 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



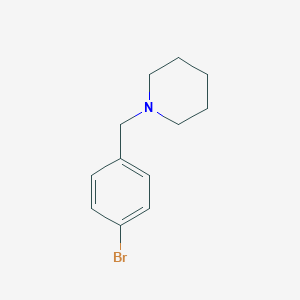
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
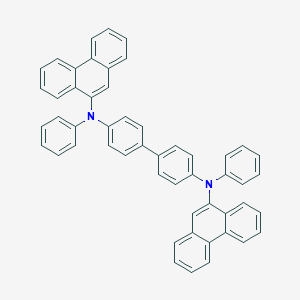
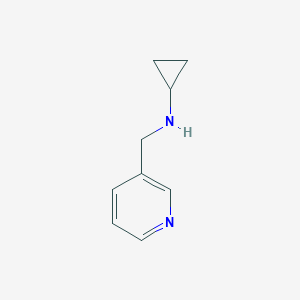
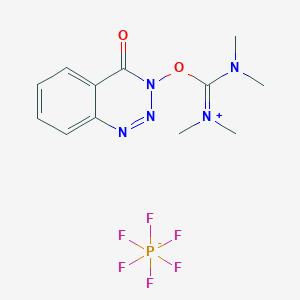


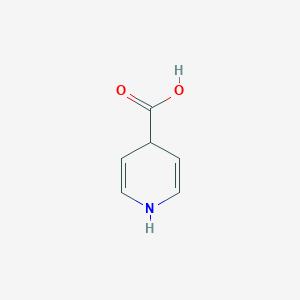
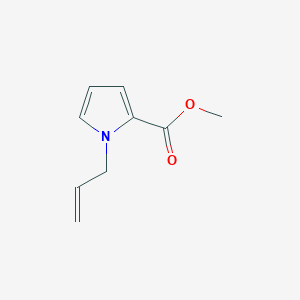
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
